molecular formula C12H10O5S B12163471 5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid CAS No. 61942-26-5

5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid

Cat. No.: B12163471
CAS No.: 61942-26-5
M. Wt: 266.27 g/mol
InChI Key: UAYSGHBNCQFACQ-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 5-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a sulfonyl group attached to a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 5-[(4-methylphenyl)sulfonyl]- typically involves the sulfonylation of 2-furancarboxylic acid with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce furfuryl alcohol or furfural.

Scientific Research Applications

2-Furancarboxylic acid, 5-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The furan ring and carboxylic acid group also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid: Lacks the sulfonyl group and has different reactivity and applications.

    5-Methyl-2-furancarboxylic acid: Similar structure but with a methyl group instead of a sulfonyl group.

    4-Methylbenzenesulfonic acid: Contains the sulfonyl group but lacks the furan ring.

Uniqueness

2-Furancarboxylic acid, 5-[(4-methylphenyl)sulfonyl]- is unique due to the combination of the furan ring, carboxylic acid group, and sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61942-26-5

Molecular Formula

C12H10O5S

Molecular Weight

266.27 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylfuran-2-carboxylic acid

InChI

InChI=1S/C12H10O5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

UAYSGHBNCQFACQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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